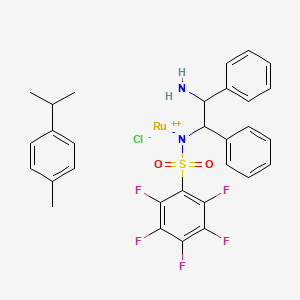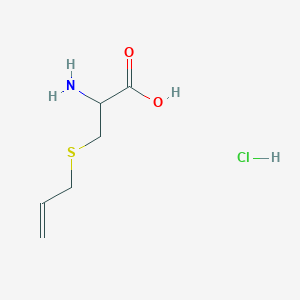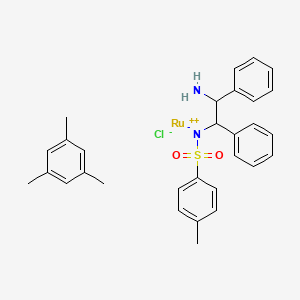
(2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;ruthenium(2+);1,3,5-trimethylbenzene;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;ruthenium(2+);1,3,5-trimethylbenzene;chloride is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in asymmetric transfer hydrogenation of ketones. The presence of ruthenium(2+) in the compound enhances its catalytic properties, making it a valuable compound in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;ruthenium(2+);1,3,5-trimethylbenzene;chloride typically involves the coordination of ruthenium(2+) with the ligand (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide in the presence of 1,3,5-trimethylbenzene and chloride ions. The reaction is carried out under inert conditions to prevent oxidation of the ruthenium center. The reaction mixture is usually heated to facilitate the coordination process, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale coordination reactions in reactors designed to handle organometallic compounds. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions are facilitated by the use of coordinating solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ruthenium center may lead to the formation of higher oxidation state complexes, while reduction may yield lower oxidation state species.
Aplicaciones Científicas De Investigación
The compound has several scientific research applications, including:
Chemistry: Used as a catalyst in asymmetric transfer hydrogenation reactions to produce chiral alcohols.
Biology: Investigated for its potential in biological imaging and as a therapeutic agent due to its metal center.
Medicine: Explored for its anticancer properties, leveraging the cytotoxic effects of ruthenium complexes.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its catalytic efficiency.
Mecanismo De Acción
The mechanism by which the compound exerts its effects involves the coordination of the ruthenium center with substrates, facilitating various chemical transformations. The molecular targets include carbonyl compounds in hydrogenation reactions, where the ruthenium center activates the substrate for reduction. The pathways involved include the transfer of hydrogen atoms from a donor molecule to the substrate, mediated by the ruthenium complex.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;iridium(2+);1,3,5-trimethylbenzene;chloride
- (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;palladium(2+);1,3,5-trimethylbenzene;chloride
Uniqueness
The uniqueness of (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;ruthenium(2+);1,3,5-trimethylbenzene;chloride lies in its high catalytic efficiency and selectivity in asymmetric transfer hydrogenation reactions. The presence of ruthenium(2+) enhances its stability and reactivity compared to similar compounds with different metal centers.
Propiedades
Fórmula molecular |
C30H33ClN2O2RuS |
|---|---|
Peso molecular |
622.2 g/mol |
Nombre IUPAC |
(2-amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;ruthenium(2+);1,3,5-trimethylbenzene;chloride |
InChI |
InChI=1S/C21H21N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21H,22H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1 |
Clave InChI |
XBNBOGZUDCYNOJ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.[Cl-].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
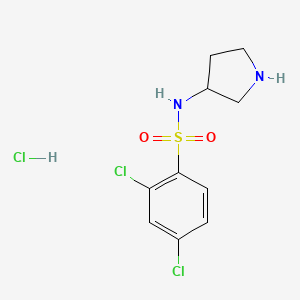
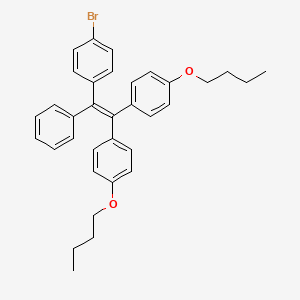
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)

![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)
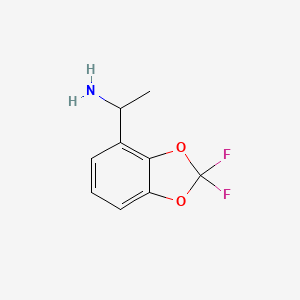
![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)
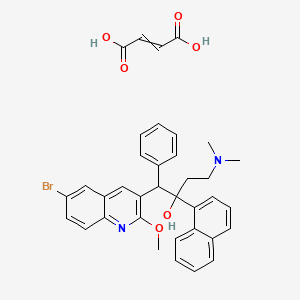
![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B12509806.png)
